uridine triacetate mechanism of action in pyrimidine salvage
uridine triacetate mechanism of action in pyrimidine salvage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) triacetate is a synthetic, acetylated prodrug of the endogenous nucleoside uridine. Its mechanism of action is centered on the pyrimidine (B1678525) salvage pathway, providing a crucial source of uridine to bypass metabolic blocks or to competitively inhibit cytotoxic antimetabolites. This document provides an in-depth technical overview of the pharmacokinetics, mechanisms of action, and the key experimental data supporting its clinical use in two distinct therapeutic areas: as an antidote for fluoropyrimidine overdose and for the treatment of the rare genetic disorder, hereditary orotic aciduria.
Introduction
Uridine is an essential nucleoside for the synthesis of RNA and plays a vital role in various metabolic processes, including the synthesis of glycogen (B147801) and glycoproteins. While most cells can synthesize pyrimidines de novo, the pyrimidine salvage pathway provides an alternative route, recycling bases and nucleosides from the degradation of DNA and RNA.[1] Uridine triacetate (2',3',5'-tri-O-acetyluridine) is an orally bioavailable prodrug designed to deliver high concentrations of uridine into systemic circulation.[2][3] Following oral administration, it is rapidly deacetylated by nonspecific esterases throughout the body to yield uridine.[4] This mechanism is pivotal to its therapeutic applications.
Pharmacokinetics and Metabolism
Uridine triacetate's structure allows for enhanced absorption from the gastrointestinal tract compared to uridine itself. Once absorbed, it is converted to uridine, which is then transported into cells and enters the pyrimidine salvage pathway.
Pharmacokinetic Parameters
The pharmacokinetic profile of uridine following the administration of uridine triacetate has been characterized in multiple studies.
| Parameter | Value | Source(s) |
| Time to Peak Plasma (Tmax) | 2 to 3 hours | [4][5] |
| Elimination Half-life (t½) | 2 to 2.5 hours | [4][5] |
| Metabolism | Deacetylated by nonspecific esterases to uridine. | [4] |
| Food Effect | No significant impact on uridine pharmacokinetics. | [4] |
| Distribution | Crosses the blood-brain barrier. Taken up by cells via nucleoside transporters. | [5] |
| Excretion | Metabolized by normal pyrimidine catabolic pathways; also excreted renally. | [5] |
Metabolic Activation Pathway
The conversion of uridine triacetate to active nucleotides is a multi-step enzymatic process.
Mechanism of Action in Fluoropyrimidine Toxicity
Uridine triacetate is an FDA-approved emergency treatment for overdose or severe early-onset toxicity from the chemotherapeutic agents 5-fluorouracil (B62378) (5-FU) or its oral prodrug, capecitabine (B1668275).[6][7]
Pathophysiology of 5-FU Toxicity
5-FU exerts its cytotoxic effects through its metabolites. One key metabolite, 5-fluorouridine (B13573) triphosphate (FUTP), is erroneously incorporated into RNA, leading to disruption of RNA synthesis and function. Another metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), inhibits thymidylate synthase, which blocks DNA synthesis and repair.[8]
Competitive Antagonism by Uridine
The uridine supplied by uridine triacetate enters the pyrimidine salvage pathway and is anabolized to uridine triphosphate (UTP).[1] This endogenous UTP acts as a direct biochemical antagonist, competing with the toxic FUTP for incorporation into RNA by RNA polymerases. By outcompeting FUTP, excess uridine prevents RNA damage and subsequent cell death in healthy tissues like the gastrointestinal mucosa and bone marrow.[9]
Clinical Efficacy Data
The approval of uridine triacetate for 5-FU toxicity was based on two open-label, expanded-access trials. The results demonstrated a significant survival benefit compared to a historical cohort that received supportive care only.
| Endpoint | Uridine Triacetate Cohort (n=135) | Historical Control Cohort (n=25) | Source(s) |
| Survival at 30 Days | 96% | 16% | [6][7] |
| Survival (Overdose Patients) | 97% | 16% | [8][10] |
| Resumption of Chemotherapy | 53 of 141 patients resumed chemotherapy in <30 days. | Not Applicable | [10] |
| Adverse Reactions (≥2%) | Frequency | Source(s) |
| Vomiting | 8.1% - 10% | [5][6] |
| Nausea | 4.6% - 5% | [5][6] |
| Diarrhea | 3.5% | [6][9] |
Mechanism of Action in Hereditary Orotic Aciduria
Uridine triacetate is also the first FDA-approved treatment for hereditary orotic aciduria, a rare autosomal recessive disorder.[11]
Pathophysiology of Hereditary Orotic Aciduria
This disorder is caused by a deficiency in the bifunctional enzyme UMP synthase (UMPS), which catalyzes the final two steps of de novo pyrimidine synthesis: the conversion of orotic acid to orotidine (B106555) 5'-monophosphate (OMP) and the subsequent decarboxylation of OMP to uridine monophosphate (UMP). The enzyme deficiency leads to a buildup of orotic acid and a systemic inability to produce sufficient pyrimidine nucleotides, resulting in megaloblastic anemia, developmental delays, and failure to thrive.[11]
Bypassing the Metabolic Block
Uridine triacetate provides an exogenous source of uridine. This uridine is taken up by cells and phosphorylated by uridine kinase (UCK) directly to UMP. This action effectively bypasses the genetic block in the de novo pathway, replenishing the intracellular pool of pyrimidine nucleotides required for RNA synthesis and other essential functions, thereby alleviating the clinical manifestations of the disease.
Key Experimental Protocols
Preclinical Mouse Model of 5-FU Overdose
This protocol is summarized from published preclinical studies that established the efficacy and treatment time window for uridine triacetate.[12][13]
-
Objective: To determine the efficacy of uridine triacetate in preventing mortality after a lethal dose of 5-FU.
-
Animal Model: Mice (specific strain often not detailed in summaries, but typically standard lab strains like BALB/c or C57BL/6).
-
Methodology:
-
A lethal dose of 5-FU (e.g., 300 mg/kg) is administered to cohorts of mice.[12]
-
A separate model mimicking impaired 5-FU clearance (simulating DPD deficiency) involves co-administering a standard dose of 5-FU (e.g., 100 mg/kg) with a DPD inhibitor like 5-ethynyluracil.[12]
-
Treatment cohorts receive uridine triacetate (e.g., 2000 mg/kg, orally) at varying time points post-5-FU administration (e.g., 4, 24, 48, 72, 96 hours).[12][13]
-
Control animals receive a vehicle solution.
-
Primary endpoint is survival over a set period (e.g., 30 days).
-
Secondary endpoints include monitoring for toxicity markers such as body weight changes, hematologic parameters (e.g., complete blood counts), and histological analysis of gastrointestinal tissue.[12]
-
-
Results Summary: Initiating uridine triacetate within 24 hours resulted in up to 90% survival. Efficacy progressively declined when treatment was initiated at later time points, with minimal benefit after 96 hours.[6][12]
Clinical Trials in 5-FU/Capecitabine Overexposure (e.g., NCT01432301)
This protocol is a composite based on the FDA review and publications of the two pivotal open-label, expanded-access trials.[10][14][15]
-
Objective: To evaluate the efficacy and safety of uridine triacetate for emergency treatment of 5-FU or capecitabine overdose or severe early-onset toxicity.
-
Study Design: Two single-arm, open-label, expanded-access trials. A historical control cohort was used for comparison.[10][16]
-
Patient Population: Adult and pediatric patients who experienced a fluoropyrimidine overdose or exhibited severe/life-threatening toxicities (e.g., cardiac, CNS, severe gastrointestinal toxicity, neutropenia) within 96 hours of last drug administration.[14][15]
-
Intervention:
-
Primary Efficacy Endpoint: Survival at 30 days or survival until resumption of chemotherapy if prior to 30 days.[14]
-
Data Collection: Demographics, details of the overexposure, adverse events, and survival status were collected. Patients were followed for 30 days.[15]
Clinical Trial in Hereditary Orotic Aciduria
This protocol is based on the single-arm trial that supported the FDA approval of uridine triacetate for this indication.[11][17]
-
Objective: To evaluate the efficacy and safety of uridine triacetate as a uridine replacement therapy.
-
Study Design: A single-arm, open-label study consisting of a 6-week main study and a 6-month extension.[11]
-
Patient Population: 4 patients aged 3-19 years with a confirmed diagnosis of hereditary orotic aciduria.[11]
-
Intervention: Uridine triacetate starting at 60 mg/kg once daily, with potential escalation.[11][17]
-
Efficacy Endpoints:
-
Data Collection: Hematologic labs, vital signs, physical exams, and urine orotic acid levels were measured at baseline and throughout the study. Plasma uridine levels were also evaluated.[17]
Biochemical Assay: Uridine-Cytidine Kinase (UCK) Activity
This protocol describes a method to measure the activity of UCK, a key enzyme in the pyrimidine salvage pathway that phosphorylates uridine to UMP. This is relevant for understanding the rate-limiting steps of uridine activation.[18][19]
-
Principle: The kinase reaction uses ATP to phosphorylate uridine, producing ADP. The amount of ADP produced over time is proportional to the enzyme's activity and can be measured using a commercial luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Methodology:
-
Recombinant human UCK enzyme (e.g., UCK1 or UCK2) is purified.
-
The enzyme is dispensed into a multi-well plate (e.g., 384-well) with a buffer solution.
-
A substrate/ATP mix is added to initiate the reaction. This mix contains a fixed concentration of ATP (e.g., 100 µM) and varying concentrations of the uridine substrate to determine kinetic parameters.[18]
-
The reaction proceeds at a controlled temperature (e.g., 37°C) for a set time course (e.g., measurements at 0, 60, 120, and 180 minutes).[18]
-
At each time point, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
A "Kinase Detection Reagent" is then added, which uses the newly formed ADP to catalyze a reaction that produces light (luciferase-based).
-
Luminescence is measured with a plate reader.
-
The light signal is converted to the amount of ADP produced using a standard curve.
-
Kinetic parameters (KM and Vmax) can be calculated from the reaction rates at different substrate concentrations.[18]
-
References
- 1. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Uridine Triacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uridine Triacetate: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [jhoponline.com]
- 7. FDA Approval: Uridine Triacetate for the Treatment of Patients Following Fluorouracil or Capecitabine Overdose or Exhibiting Early-Onset Severe Toxicities Following Administration of These Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. Case report: Uridine triacetate in the management of delayed onset 5-fluorouracil toxicity: A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emergency use of uridine triacetate for the prevention and treatment of life-threatening 5-fluorouracil and capecitabine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. secure.medicalletter.org [secure.medicalletter.org]
- 12. asco.org [asco.org]
- 13. Prompt treatment with uridine triacetate improves survival and reduces toxicity due to fluorouracil and capecitabine overdose or dihydropyrimidine dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. england.nhs.uk [england.nhs.uk]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
